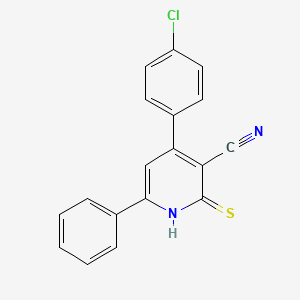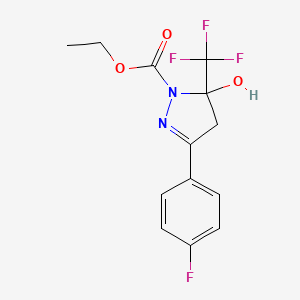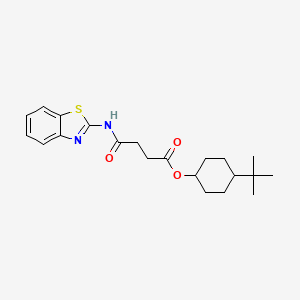![molecular formula C25H20ClNO3S B11643256 (5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643256.png)
(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-氯苄基)-5-{2-[(3-甲基苄基)氧基]亚苄基}-1,3-噻唑烷-2,4-二酮是一种复杂的 органическое соединение, 属于噻唑烷二酮类。该化合物以其独特的结构为特征,包括噻唑烷环、氯苄基和亚苄基部分。
准备方法
合成路线和反应条件
(5Z)-3-(4-氯苄基)-5-{2-[(3-甲基苄基)氧基]亚苄基}-1,3-噻唑烷-2,4-二酮的合成通常涉及多个步骤,从易得的前体开始。一种常见的合成路线包括以下步骤:
噻唑烷环的形成: 噻唑烷环是在酸性条件下通过合适的胺与羰基化合物的反应形成的。
氯苄基的引入: 氯苄基通过亲核取代反应引入,其中氯苄基卤化物与噻唑烷中间体反应。
亚苄基部分的形成: 亚苄基部分是在碱性条件下通过苯甲醛衍生物与噻唑烷中间体的缩合形成的。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用先进的技术,例如连续流反应器,这使得更好地控制反应条件和可扩展性成为可能。
化学反应分析
反应类型
(5Z)-3-(4-氯苄基)-5-{2-[(3-甲基苄基)氧基]亚苄基}-1,3-噻唑烷-2,4-二酮经历各种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,导致形成相应的亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原的衍生物。
取代: 该化合物可以进行亲核取代反应,其中氯苄基可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾;通常在水溶液或有机溶剂中进行。
还原: 硼氢化钠、氢化铝锂;通常在无水溶剂中进行。
取代: 各种亲核试剂(胺、硫醇);通常在极性溶剂中,在碱性或酸性条件下进行。
主要产物
氧化: 亚砜、砜。
还原: 具有改变的官能团的还原衍生物。
取代: 具有取代的亲核试剂的化合物。
科学研究应用
(5Z)-3-(4-氯苄基)-5-{2-[(3-甲基苄基)氧基]亚苄基}-1,3-噻唑烷-2,4-二酮具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构件,以及作为各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,特别是在治疗代谢紊乱和炎症方面。
工业: 用于开发新材料,以及作为工业过程中的催化剂。
作用机制
(5Z)-3-(4-氯苄基)-5-{2-[(3-甲基苄基)氧基]亚苄基}-1,3-噻唑烷-2,4-二酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物已知:
与酶结合: 抑制某些酶的活性,导致代谢途径改变。
调节受体: 与细胞受体相互作用,影响信号转导途径。
诱导凋亡: 通过激活凋亡途径,在某些癌细胞中触发程序性细胞死亡。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的化学中间体,具有类似的结构特征。
氟化合物: 与噻唑烷二酮化合物共享一些化学反应活性。
独特性
(5Z)-3-(4-氯苄基)-5-{2-[(3-甲基苄基)氧基]亚苄基}-1,3-噻唑烷-2,4-二酮的独特性在于其官能团的特定组合,这赋予了独特的化学和生物特性。其进行各种化学反应的能力及其潜在的治疗应用使其有别于其他类似化合物。
属性
分子式 |
C25H20ClNO3S |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H20ClNO3S/c1-17-5-4-6-19(13-17)16-30-22-8-3-2-7-20(22)14-23-24(28)27(25(29)31-23)15-18-9-11-21(26)12-10-18/h2-14H,15-16H2,1H3/b23-14- |
InChI 键 |
IVVOWPYCRDQNJB-UCQKPKSFSA-N |
手性 SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643176.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B11643177.png)

![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)
![ethyl 4-(5-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11643219.png)
![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11643220.png)
![11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643224.png)


![N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11643238.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11643244.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643252.png)
![5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11643254.png)
